molecular formula C18H19N5O4S B2878343 methyl 2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 852048-66-9

methyl 2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2878343
M. Wt: 401.44
InChI Key: FQCOVQJMQUZREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C18H19N5O4S and its molecular weight is 401.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Research on amino derivatives of triazolopyrimidine indicates that heterocyclization processes involving thiosemicarbazides can lead to the formation of various heterocyclic compounds, suggesting potential applications in the synthesis of novel pharmaceuticals or chemical intermediates (R. I. Vas’kevich et al., 2006).

Heterocyclic Compound Synthesis

  • The study by R. Toplak et al. (1999) on the synthesis of heterocyclic systems using methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate showcases the versatility of heterocyclic compounds in synthesizing fused pyrimidinones, indicating potential applications in medicinal chemistry and drug design (R. Toplak et al., 1999).

Aldose Reductase Inhibition

  • A series of iminothiazolidin-4-one acetate derivatives was synthesized and evaluated as inhibitors of aldehyde and aldose reductase, indicating the compound's potential application in the treatment of diabetic complications (Sher Ali et al., 2012).

Synthesis of Pyridino and Triazolino Derivatives

  • Research on the synthesis of pyridino[2,3-d]pyrimidin-4-one and related derivatives highlights the compound's relevance in creating novel heterocyclic structures, potentially useful in various scientific applications, including drug discovery and material science (Hamdi M. Hassneen & Tayseer A. Abdallah, 2003).

properties

IUPAC Name

methyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-10-4-5-11(2)13(6-10)23-14(7-12-8-15(24)20-17(26)19-12)21-22-18(23)28-9-16(25)27-3/h4-6,8H,7,9H2,1-3H3,(H2,19,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCOVQJMQUZREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)OC)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

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